molecular formula C10H21NO4S B8651073 Ethyl 7-(methanesulfonamido)heptanoate

Ethyl 7-(methanesulfonamido)heptanoate

Cat. No.: B8651073
M. Wt: 251.35 g/mol
InChI Key: LSDSWODYQPBKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(methanesulfonamido)heptanoate is a sulfonamide-functionalized ester characterized by a seven-carbon aliphatic chain with a methanesulfonamido (-SO₂NHCH₃) substituent at the terminal position and an ethyl ester group. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of methanesulfonamide with ethyl 7-bromoheptanoate in the presence of sodium hydride . Its structural features, including the polar sulfonamide group and hydrophobic alkyl chain, make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis.

Properties

Molecular Formula

C10H21NO4S

Molecular Weight

251.35 g/mol

IUPAC Name

ethyl 7-(methanesulfonamido)heptanoate

InChI

InChI=1S/C10H21NO4S/c1-3-15-10(12)8-6-4-5-7-9-11-16(2,13)14/h11H,3-9H2,1-2H3

InChI Key

LSDSWODYQPBKJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCNS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide Variants: Alkyl Chain Modifications

Ethyl 7-(methanesulfonamido)heptanoate belongs to a family of sulfonamidoheptanoates with varying sulfonamide substituents:

  • Ethyl 7-(ethanesulfonamido)heptanoate: Substitutes methane with ethane (-SO₂NHC₂H₅), increasing hydrophobicity.
  • Ethyl 7-(propanesulfonamido)heptanoate: Features a propane group (-SO₂NHC₃H₇), further enhancing lipophilicity.
  • Ethyl [(1-methylethane)sulfonamido]heptanoate: Incorporates an isopropyl group (-SO₂NHCH(CH₃)₂), introducing steric hindrance.

Key Differences :

Compound Substituent Molecular Formula Molecular Weight Synthetic Yield (Typical)
This compound -SO₂NHCH₃ C₁₀H₂₁NO₄S 251.34 g/mol Not reported
Ethyl 7-(ethanesulfonamido)heptanoate -SO₂NHC₂H₅ C₁₁H₂₃NO₄S 265.37 g/mol Similar methods

The longer alkyl chains in ethane/propane derivatives improve lipid solubility but may reduce metabolic stability. Isopropyl variants exhibit steric effects that could hinder enzyme interactions .

Sulfonamide vs. Sulfinamide Analogues

Ethyl 7-(methanesulfinamido)heptanoate differs by the sulfur oxidation state (sulfinamide: -S(O)NHCH₃ vs. sulfonamide: -SO₂NHCH₃). This structural nuance may influence pharmacological activity, as sulfinamides are less acidic and more prone to redox interactions .

Amine-Functionalized Analogues

Ethyl 7-((2-methyl-1-phenylpropyl)amino)heptanoate (Compound 15) replaces the sulfonamide with a bulky aromatic amine group. Key properties:

  • Molecular Formula: C₁₉H₃₁NO₂
  • Molecular Weight : 305.46 g/mol
  • Synthetic Yield : 69% via reductive amination (GP5 protocol) .

Fluorinated Derivatives

A complex analogue, Ethyl 7-[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)phenyl]carbamoyl]-pyrrolo[1,2-b]pyridazin-1-yl]heptanoate, incorporates trifluoromethyl groups. Fluorination increases electronegativity and metabolic resistance, as evidenced by its high molecular weight (612 g/mol) and HPLC retention time (1.63 minutes) .

Ketone- and Chloride-Modified Analogues

  • Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate: Features two ketone groups and a methoxyphenyl substituent (C₁₆H₂₀O₅, 292.33 g/mol). The conjugated diketone system enhances UV absorption, useful in analytical chemistry .
  • 8-Chloro-8-oxo-octanoic acid ethyl ester: Contains a terminal chloro-ketone group (C₁₀H₁₇ClO₃, 220.69 g/mol), increasing electrophilicity for nucleophilic substitution reactions .

Solubility and Reactivity

  • Sulfonamide Derivatives: Higher aqueous solubility due to polar -SO₂NH- groups compared to hydrocarbon-rich analogues like ethyl heptanoate (CAS 106-73-0) .

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